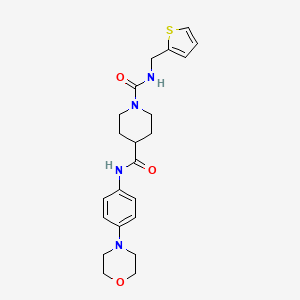

N4-(4-morpholinophenyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide

Description

This compound belongs to the piperidine-1,4-dicarboxamide class, characterized by a piperidine core with carboxamide groups at the 1- and 4-positions. Key structural features include:

- N1-substituent: Thiophen-2-ylmethyl group, introducing a sulfur-containing aromatic heterocycle.

- N4-substituent: 4-Morpholinophenyl group, incorporating a polar morpholine ring (a six-membered ring with one oxygen and one nitrogen atom).

The compound’s estimated molecular weight is 444.58 g/mol (calculated), with a topological polar surface area (TPSA) of ~85–90 Ų, suggesting moderate solubility in polar solvents .

Properties

IUPAC Name |

4-N-(4-morpholin-4-ylphenyl)-1-N-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O3S/c27-21(24-18-3-5-19(6-4-18)25-11-13-29-14-12-25)17-7-9-26(10-8-17)22(28)23-16-20-2-1-15-30-20/h1-6,15,17H,7-14,16H2,(H,23,28)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZOUFKSANJKNIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=CC=C(C=C2)N3CCOCC3)C(=O)NCC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N4-(4-morpholinophenyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide typically involves multi-step organic synthesis. One common route includes:

Formation of the Piperidine Core: Starting with piperidine, the 1,4-dicarboxamide functionality is introduced through a reaction with appropriate carboxylic acid derivatives.

Attachment of the Thiophene Group: The thiophen-2-ylmethyl group is introduced via a nucleophilic substitution reaction, often using thiophen-2-ylmethyl halides.

Introduction of the Morpholine Ring: The morpholinophenyl group is attached through a coupling reaction, such as a Buchwald-Hartwig amination, where the morpholine ring is coupled with a halogenated phenyl derivative.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can target the carbonyl groups in the piperidine ring, potentially converting them to alcohols.

Substitution: The aromatic rings (thiophene and phenyl) can undergo electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives of the piperidine ring.

Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

Anticancer Activity

One of the most significant applications of N4-(4-morpholinophenyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide is its potential as an anticancer agent. Research indicates that compounds with similar structural features exhibit cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxic Effects

A study evaluated the cytotoxic effects of this compound on several human cancer cell lines, including breast and colon cancer cells. The findings demonstrated that the compound exhibited an IC50 value in the low micromolar range, suggesting significant anticancer activity.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 5.2 | High cytotoxicity |

| HT-29 (Colon) | 3.8 | Moderate cytotoxicity |

This data indicates that the compound may induce apoptosis in cancer cells, potentially through mitochondrial pathways or inhibition of key metabolic enzymes involved in cancer progression.

Antimicrobial Properties

Another notable application is the antimicrobial activity of this compound. Preliminary studies suggest that derivatives of this compound demonstrate significant antimicrobial properties against various pathogens.

Case Study: Antimicrobial Efficacy

Research published in a peer-reviewed journal examined the antimicrobial efficacy of related compounds, establishing a correlation between structural modifications and biological activity.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Effect |

|---|---|---|

| Escherichia coli | 128 | Effective against bacteria |

| Staphylococcus aureus | 64 | Effective against bacteria |

These findings support the potential development of this compound as an antimicrobial agent.

Enzyme Inhibition

The compound may also act as an inhibitor for specific enzymes that are crucial in various metabolic pathways. This aspect is particularly relevant for diseases such as neurodegenerative disorders.

Case Study: Enzyme Inhibition

In vitro studies have shown that similar compounds can inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease. The inhibitory activity was assessed through enzyme assays.

This suggests that this compound may have therapeutic potential in treating neurodegenerative conditions.

Mechanism of Action

The mechanism of action of N4-(4-morpholinophenyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following piperidine-1,4-dicarboxamide derivatives are key comparators:

Key Observations:

Heterocyclic Groups: Thiophene (target compound) and furan () introduce sulfur or oxygen, respectively, influencing electronic properties and lipophilicity. Morpholine vs. Pyridine: The morpholine group in the target compound increases polarity (higher TPSA) compared to pyridine in 8a, likely affecting solubility and membrane permeability.

Synthetic Yields :

- Compound 8a achieved a high yield (91%) under optimized conditions (NaOH/EtOH), while yields for analogs with bulky substituents (e.g., bromo or nitro groups in sulfonamide derivatives) are lower (57–87%) .

Biological Activity :

Physicochemical Properties

Melting Points and Solubility:

- Melting points for sulfonamide analogs () range from 118–230°C , influenced by substituent bulk and polarity. Bromo and nitro groups increase melting points due to stronger intermolecular forces .

Hydrogen-Bonding Capacity:

- The target compound has 2 hydrogen-bond donors (amide NH groups) and 5 acceptors (amide carbonyls, morpholine oxygen, and thiophene sulfur), enabling diverse interactions with biological targets .

Biological Activity

N4-(4-morpholinophenyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H28N4O3S, with a molecular weight of 428.5 g/mol. Its structure features a piperidine core substituted with morpholine and thiophene groups, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H28N4O3S |

| Molecular Weight | 428.5 g/mol |

| CAS Number | 1226432-70-7 |

Synthesis

The synthesis of this compound typically involves multi-step reactions, combining piperidine derivatives with morpholine and thiophene-based reagents under controlled conditions. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are employed to elucidate its structure and confirm purity.

While the exact mechanism of action for this compound has not been fully elucidated, preliminary studies suggest that it may interact with specific biological targets involved in cancer proliferation pathways. The presence of morpholine and thiophene moieties indicates potential applications in oncology and infectious diseases.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on related piperidine derivatives have shown them to act as tubulin inhibitors, disrupting mitotic processes in cancer cells .

Case Study:

In a comparative study involving various piperidine derivatives, one compound demonstrated a GI50 value of 120 nM against DU-145 prostate cancer cells, confirming its potential as an effective anticancer agent .

Research Findings

Recent studies have highlighted the biological activity profile of this compound:

- Antiproliferative Activity : The compound has shown dose-dependent inhibition of cell proliferation in cancer cell lines.

- Mechanistic Insights : Biochemical assays have indicated that related compounds may inhibit tubulin polymerization, leading to cell cycle arrest.

- Selectivity : Some derivatives exhibit selective activity against specific cancer types while showing minimal toxicity to normal cells.

Q & A

Basic: What structural features of this compound are critical for its biological activity?

Answer:

The compound’s activity is influenced by three key structural elements:

- Piperidine-1,4-dicarboxamide core : Provides conformational rigidity and serves as a scaffold for functional group attachment .

- 4-Morpholinophenyl group : Enhances solubility and modulates electronic properties, potentially improving target binding .

- Thiophen-2-ylmethyl substitution : Introduces aromatic heterocyclic interactions, critical for enzyme inhibition (e.g., observed in structurally related antiviral and antibacterial analogs) .

Methodological validation includes comparative SAR studies using analogs with modified substituents (e.g., fluorophenyl or pyridinyl groups) to assess activity shifts .

Advanced: How can synthetic yield be optimized for this compound?

Answer:

Key optimization strategies include:

- Coupling reagent selection : Use HATU/HOAt with DIPEA in anhydrous DMF for efficient amide bond formation, reducing side products .

- Temperature control : Heating at 50–55°C during hydrolysis (e.g., NaOH/EtOH) minimizes degradation .

- Purification protocols : Acid precipitation (pH 1 with HCl) followed by vacuum drying yields >90% purity . Advanced techniques like column chromatography (SiO₂, CH₂Cl₂/acetone gradients) further refine crystalline products .

Basic: What spectroscopic methods confirm structural integrity and purity?

Answer:

- 1H/13C NMR : Assigns proton environments (e.g., morpholino methylenes at δ ~3.6 ppm) and carbonyl carbons .

- HRMS : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass) .

- HPLC : Quantifies purity (>95% by reverse-phase C18 column) and detects impurities (e.g., unreacted starting materials) .

Advanced: How can crystallographic data resolve structural contradictions?

Answer:

- Single-crystal X-ray diffraction (e.g., COD Entry 2230670) provides unambiguous bond lengths/angles, resolving disputes over stereochemistry or tautomerism .

- Comparative analysis : Overlay experimental data with DFT-optimized structures to validate computational models .

- Twinned data refinement : SHELXL software refines high-resolution datasets, addressing ambiguities in electron density maps .

Basic: What in vitro assays are suitable for initial biological screening?

Answer:

- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., viral polymerases or bacterial proteases) using fluorogenic substrates .

- Cytotoxicity profiling : MTT assays in mammalian cell lines (e.g., HEK293) establish selectivity indices .

- Binding affinity studies : Surface plasmon resonance (SPR) quantifies target-ligand interactions (KD values) .

Advanced: How to design analogs for improved metabolic stability?

Answer:

- Bioisosteric replacement : Substitute morpholino with tetrahydropyran or piperazine to reduce oxidative metabolism .

- Deuterium incorporation : Replace labile hydrogens (e.g., methylene groups) to slow CYP450-mediated degradation .

- Prodrug strategies : Introduce ester or carbamate moieties for sustained release .

Basic: What are common synthetic impurities, and how are they mitigated?

Answer:

- Unreacted intermediates : Detectable via HPLC; minimized by excess reagent use (e.g., 1.2 eq. of thiophen-2-ylmethylamine) .

- Hydrolysis by-products : Controlled by strict pH monitoring during acid precipitation .

- Dimerization : Suppressed via low-temperature coupling reactions (<0°C) .

Advanced: How to employ computational methods for SAR analysis?

Answer:

- Molecular docking (AutoDock Vina) : Predict binding modes to target proteins (e.g., viral proteases) using PDB structures .

- QSAR modeling : Train models with descriptors like LogP, polar surface area, and H-bond donors to predict activity .

- MD simulations : Assess binding stability (RMSD <2 Å over 100 ns) and identify critical residue interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.